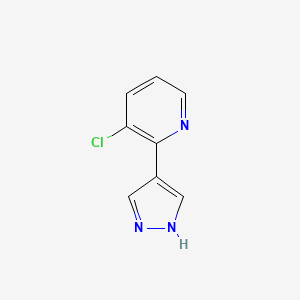

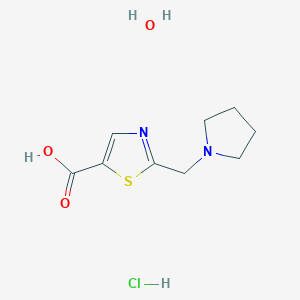

3-Chloro-2-(1H-pyrazol-4-yl)-pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyridines are a class of organic compounds with the formula C5H5N. They are characterized by a 6-membered aromatic ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method is the reaction of hydrazones with α,β-unsaturated carbonyl compounds in a process known as the Knorr Pyrazole Synthesis . Pyridines can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,3-dicarbonyl compound with ammonia or an ammonium salt .Molecular Structure Analysis

Both pyrazoles and pyridines are aromatic compounds, meaning they have a cyclic ring of atoms with a delocalized π electron system. This gives them stability and unique chemical properties. The presence of nitrogen in the ring also makes them heterocyclic compounds .Chemical Reactions Analysis

Pyrazoles and pyridines can undergo a variety of chemical reactions. For example, pyrazoles can react with electrophiles at the 3-position . Pyridines can undergo electrophilic substitution reactions at the 3-position, due to the electron-donating effect of the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles and pyridines can vary depending on their specific structure. In general, they are polar compounds due to the presence of nitrogen. They are also relatively stable due to their aromaticity .Wissenschaftliche Forschungsanwendungen

3-Chloro-2-(1H-pyrazol-4-yl)-pyridine is widely used in scientific research, as it has a wide range of applications in organic synthesis, medical research, and other scientific disciplines. In organic synthesis, this compound is used as a reagent in various reactions, such as the synthesis of polymers and heterocyclic compounds. In medical research, this compound is used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological effects. This compound is also used in the synthesis of agrochemicals, and in the study of the mechanisms of action of various compounds.

Wirkmechanismus

- One study investigated the antileishmanial activity of hydrazine-coupled pyrazole derivatives, including 3-Chloro-2-(1H-pyrazol-4-yl)pyridine. Compound 13 from this series displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate .

- A molecular docking study suggested that compound 13 interacts with Lm-PTR1 (a potential target), which could justify its antileishmanial activity .

Target of Action

Vorteile Und Einschränkungen Für Laborexperimente

3-Chloro-2-(1H-pyrazol-4-yl)-pyridine has a wide range of advantages for use in lab experiments. The compound has low toxicity and a low melting point, making it an ideal reagent for a variety of chemical reactions. This compound is also highly soluble in water, making it easy to use in a variety of solutions. Additionally, this compound has a wide range of biochemical and physiological effects, making it useful in the study of various biological processes. However, this compound is also limited in its use in lab experiments, as it is not stable in acidic solutions and can easily be oxidized by air.

Zukünftige Richtungen

The use of 3-Chloro-2-(1H-pyrazol-4-yl)-pyridine in scientific research is an active area of research, and there are a number of potential future directions. One potential future direction is the use of this compound in the development of new drugs and other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanisms of action. Furthermore, this compound could be used in the development of new materials and technologies, as well as in the study of the mechanisms of action of various compounds. Finally, this compound could be used in the development of new agrochemicals, as well as in the study of the mechanisms of action of various compounds.

Synthesemethoden

3-Chloro-2-(1H-pyrazol-4-yl)-pyridine can be synthesized through a variety of methods, including the reaction of pyridine with a chloroformate ester, the reaction of pyridine with a haloformic acid, and the reaction of pyridine with a chloroformic acid. The reaction of pyridine with a chloroformate ester is the most common method for this compound synthesis. In this reaction, a pyridine molecule is reacted with a chloroformate ester, such as ethyl chloroformate, to form a chloroformate intermediate. This intermediate then reacts with a pyrazole group to form this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloro-2-(1H-pyrazol-4-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-2-1-3-10-8(7)6-4-11-12-5-6/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDUHJQVZMAOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CNN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Trifluoromethoxy)methyl]propyl-isoindole-1,3-dione, 97%](/img/structure/B6351512.png)

![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)

![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)

![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)

![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)